4-chloromethyl-2-methyl-2H-isoquinolin-1-one
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Overview
Description
4-chloromethyl-2-methyl-2H-isoquinolin-1-one is a nitrogen-containing heterocyclic compound Isoquinolinones, including this compound, are known for their versatile biological and physiological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloromethyl-2-methyl-2H-isoquinolin-1-one can be achieved through several methods. One common approach involves the cyclocondensation of benzamide derivatives with functionalized arenes and alkynes. This method often employs transition-metal catalysts such as nickel, copper, rhodium, and ruthenium . Another method involves the reaction of arynes with oxazoles through a tandem Diels–Alder reaction, followed by dehydrogenation and aromatization .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using efficient catalytic systems. The use of transition-metal-free methods has also been explored to reduce costs and environmental impact .
Chemical Reactions Analysis
Types of Reactions
4-chloromethyl-2-methyl-2H-isoquinolin-1-one undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the chlorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium azide in dimethylformamide (DMF) for azide substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of azides, amines, or other substituted derivatives.
Scientific Research Applications
4-chloromethyl-2-methyl-2H-isoquinolin-1-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-chloromethyl-2-methyl-2H-isoquinolin-1-one involves its interaction with various molecular targets and pathways. It can act as an inhibitor of specific enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways depend on the specific application and the structural modifications of the compound .
Comparison with Similar Compounds
Similar Compounds
4-amino isoquinolin-1(2H)-one: Similar in structure but contains an amino group instead of a chloromethyl group.
3,4-dihydroisoquinolinone: Contains a dihydroisoquinoline ring, differing in the degree of saturation.
Quinoline derivatives: Similar nitrogen-containing heterocycles with diverse biological activities.
Uniqueness
4-chloromethyl-2-methyl-2H-isoquinolin-1-one is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological properties. The presence of the chloromethyl group allows for further functionalization, making it a valuable intermediate in synthetic chemistry .
Properties
IUPAC Name |
4-(chloromethyl)-2-methylisoquinolin-1-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClNO/c1-13-7-8(6-12)9-4-2-3-5-10(9)11(13)14/h2-5,7H,6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDKLMXRUOZWVEQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=CC=CC=C2C1=O)CCl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.65 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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